

An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)-5-oxovalerate

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Compound of Interest

Compound Name: Ethyl 5-(4-nitrophenyl)-5-oxovalerate

Cat. No.: B1327885

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**, a chemical compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from analogous compounds and established chemical principles to offer a thorough understanding of its structure, properties, and synthesis.

Chemical Structure and Identifiers

Ethyl 5-(4-nitrophenyl)-5-oxovalerate is a gamma-keto ester featuring a 4-nitrophenyl substituent. The core structure consists of a five-carbon valerate chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The phenyl ring, attached to the ketone, is substituted with a nitro group at the para position.

Table 1: Chemical Identifiers for **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**

Identifier	Value	Source
IUPAC Name	Ethyl 5-(4-nitrophenyl)-5-oxopentanoate	N/A
Molecular Formula	C ₁₃ H ₁₅ NO ₅	--INVALID-LINK--
Molecular Weight	265.26 g/mol	--INVALID-LINK--
Canonical SMILES	CCOC(=O)CCCC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1	(Predicted)
InChI Key	(Not available)	N/A
CAS Number	(Not available)	N/A

Physicochemical Properties

Direct experimental data for the physicochemical properties of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** are not readily available in the public domain. The following table presents predicted values based on its chemical structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point	Not available	Likely a solid at room temperature.
Boiling Point	Not available	High boiling point expected due to molecular weight and polarity.
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in water.	Based on the presence of both polar (nitro, ester, ketone) and non-polar (phenyl, alkyl chain) groups.
Appearance	Pale yellow to white solid	Based on the appearance of similar nitrophenyl compounds.

Synthesis Methodology

A plausible synthetic route for **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** is the Friedel-Crafts acylation of nitrobenzene with a suitable acylating agent derived from glutaric acid. However, it is crucial to note that Friedel-Crafts reactions are often inefficient with strongly deactivated aromatic rings such as nitrobenzene. The electron-withdrawing nature of the nitro group makes the benzene ring less nucleophilic and thus less reactive towards electrophilic substitution. Alternative, multi-step synthetic strategies might be required to achieve higher yields.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure and may require significant optimization.

Materials:

- Nitrobenzene
- Ethyl 5-chloro-5-oxopentanoate (glutaroyl chloride monoethyl ester)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add

nitrobenzene (1.0 equivalent).

- Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**.

Note: Due to the deactivating effect of the nitro group, harsh reaction conditions (e.g., higher temperatures, stronger Lewis acids) might be necessary, which could lead to side reactions and lower yields.

Potential Applications in Research and Drug Development

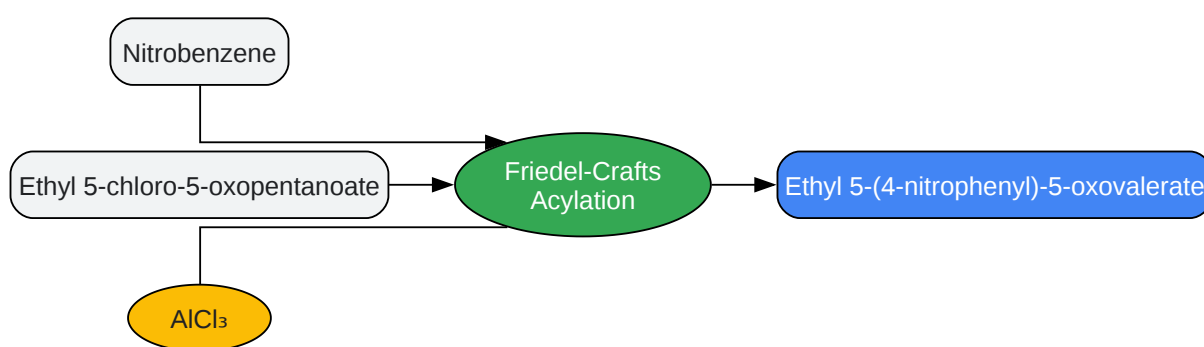
Gamma-keto esters and nitrophenyl compounds are valuable intermediates in organic synthesis and have been explored for various biological activities.

- Synthetic Intermediate: The ketone and ester functionalities of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** can be readily modified to synthesize a variety of more complex molecules, including heterocyclic compounds. The nitro group can be reduced to an amine, providing a handle for further functionalization, for example, in the synthesis of amide libraries for screening.

- Pharmacological Scaffolding: The 4-nitrophenyl moiety is present in some pharmacologically active compounds. While no specific biological activity has been reported for **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**, its structure could serve as a starting point for the design and synthesis of novel therapeutic agents.

Visualizations

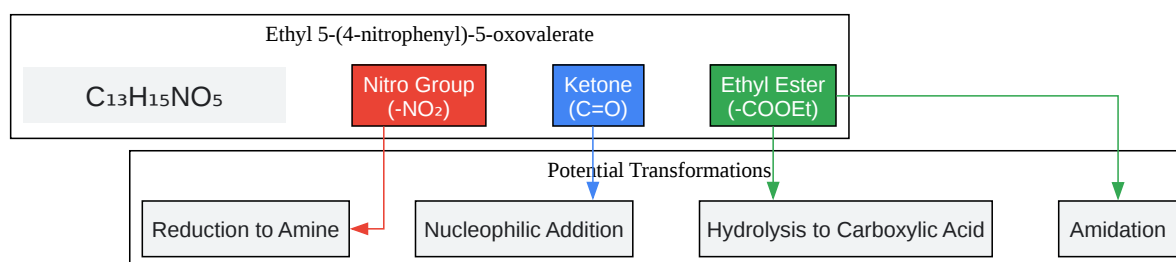
Proposed Synthesis Pathway



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Caption: Proposed synthesis of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**.

Functional Group Reactivity



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Caption: Reactivity of functional groups in **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**.

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